Molnupiravir vs. Ribavirin and Favipiravir: 100-Fold Greater Mutagenic Potency
Molnupiravir's active metabolite, NHC, demonstrates significantly higher mutagenic potency compared to its congener drugs ribavirin and favipiravir. In vitro data indicate that molnupiravir may be 100 times more potent as an antiviral agent than ribavirin or favipiravir [1]. This increased potency is directly linked to its mechanism of inducing lethal mutagenesis, leading to more effective viral error catastrophe.
| Evidence Dimension | Relative Antiviral Potency (Mutagenic Activity) |
|---|---|
| Target Compound Data | 100 (Relative Potency) |
| Comparator Or Baseline | Ribavirin and Favipiravir (Baseline = 1) |
| Quantified Difference | 100-fold greater potency |
| Conditions | In vitro assays; data compiled from multiple studies on RNA viruses, including SARS-CoV-2. |
Why This Matters
This superior potency suggests molnupiravir can achieve effective viral suppression at lower concentrations or with a shorter treatment duration compared to ribavirin or favipiravir, potentially improving its therapeutic index and reducing off-target effects.
- [1] Waters, M. D., Warren, S., Hughes, C., Lewis, P., & Zhang, F. (2022). Human genetic risk of treatment with antiviral nucleoside analog drugs that induce lethal mutagenesis: The special case of molnupiravir. Environmental and Molecular Mutagenesis, 63(1-2), 39-56. DOI: 10.1002/em.22471. View Source
